1-Cyclopropyl-2,2-dimethylpropan-1-one
Overview
Description
It has the molecular formula C8H14O and a molecular weight of 126.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,2-dimethylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with acetone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired ketone.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize similar reaction conditions but are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
1-Cyclopropyl-2,2-dimethylpropan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can undergo enzymatic cyclopropane ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can inhibit enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Cyclopropyl methyl ketone: Similar in structure but lacks the dimethyl groups.
Cyclopropyl ethyl ketone: Contains an ethyl group instead of the dimethyl groups.
Cyclopropyl isopropyl ketone: Contains an isopropyl group instead of the dimethyl groups.
Uniqueness: 1-Cyclopropyl-2,2-dimethylpropan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-cyclopropyl-2,2-dimethylpropan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUMGUAPWNEFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284114 | |
Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-95-8 | |
Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20845-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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